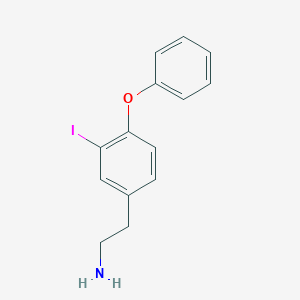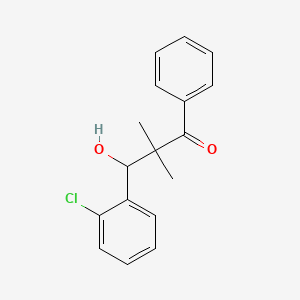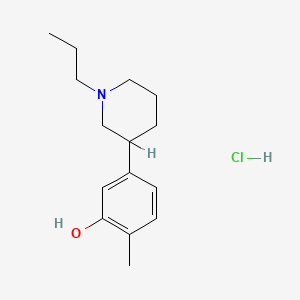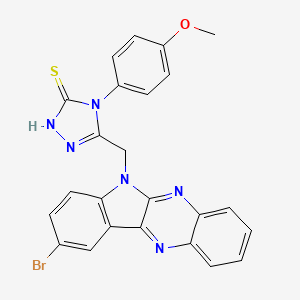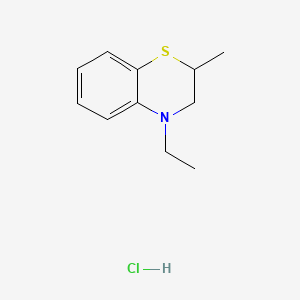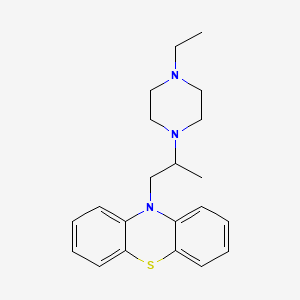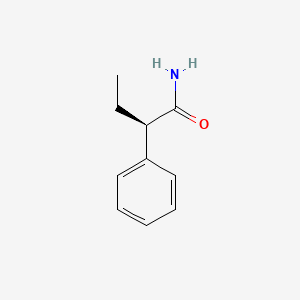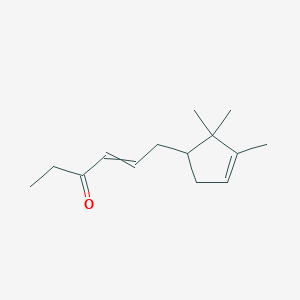
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is an organic compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a hexenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one typically involves an aldol condensation reaction. One common method involves the reaction of α-campholenic aldehyde with ethyl 2-methylacetoacetate in the presence of sodium hydride (NaH) as a base. The reaction is carried out in dioxane solvent and refluxed for 15 hours. After the reaction, the mixture is treated with hydrochloric acid (HCl) and extracted with diethyl ether (Et2O). The organic layers are then washed, dried, and the solvent is evaporated to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-2-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-4-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-5-one
Uniqueness
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a cyclopentene ring with a hexenone chain makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
65113-96-4 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12H,5,7,10H2,1-4H3 |
Clave InChI |
TWUIRVFTSHQTGA-UHFFFAOYSA-N |
SMILES isomérico |
CCC(=O)/C=C/CC1CC=C(C1(C)C)C |
SMILES canónico |
CCC(=O)C=CCC1CC=C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




